trans-1-Iodo-2-(pentafluoroethyl)cyclohexane
Overview
Description
trans-1-Iodo-2-(pentafluoroethyl)cyclohexane: is an organofluorine compound with the molecular formula C8H10F5I and a molecular weight of 328.06 g/mol . This compound is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane typically involves the iodination of a cyclohexane derivative. One common method includes the reaction of cyclohexane with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination and fluorination processes. These methods are optimized for yield and purity, often involving advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-1-Iodo-2-(pentafluoroethyl)cyclohexane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Addition Reactions: The cyclohexane ring can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halogenated cyclohexane derivative .
Scientific Research Applications
Chemistry: In chemistry, trans-1-Iodo-2-(pentafluoroethyl)cyclohexane is used as a building block for the synthesis of more complex organofluorine compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are often explored for their potential biological activities. Researchers investigate these derivatives for their interactions with biological molecules and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane involves its interaction with various molecular targets. The iodine atom and pentafluoroethyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its use, such as in synthetic chemistry or material science .
Comparison with Similar Compounds
trans-1-Iodo-2-(trifluoromethyl)cyclohexane: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
trans-1-Bromo-2-(pentafluoroethyl)cyclohexane: Similar but with a bromine atom instead of iodine.
trans-1-Chloro-2-(pentafluoroethyl)cyclohexane: Similar but with a chlorine atom instead of iodine.
Uniqueness: The uniqueness of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane lies in its combination of an iodine atom and a pentafluoroethyl group. This combination imparts distinct reactivity and properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(1R,2S)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F5I/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5-6H,1-4H2/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLYPUILDQBYTC-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(C(F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662952 | |
Record name | (1R,2S)-1-Iodo-2-(pentafluoroethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38787-67-6 | |
Record name | (1R,2S)-1-Iodo-2-(pentafluoroethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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